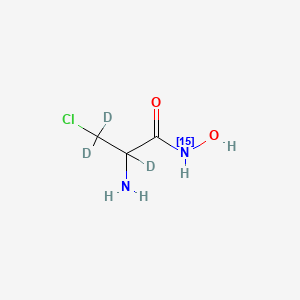
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is a stable isotope-labeled compound with the molecular formula C3H4D3ClN15NO2 and a molecular weight of 142.56 . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of molecular interactions and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 typically involves the incorporation of deuterium and nitrogen-15 isotopes into the molecular structure. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotopically labeled starting materials and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. This involves the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently .
化学反应分析
Types of Reactions
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding oxo compound, reduction may yield a fully reduced amine, and substitution may yield a variety of substituted derivatives .
科学研究应用
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
作用机制
The mechanism of action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.
相似化合物的比较
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is unique due to its stable isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Amino-3-chloro-N-hydroxy-propanamide: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Cycloserine: An antibiotic that shares structural similarities and is used to treat tuberculosis.
2-Amino-3-chloro-propionohydroxamic acid: Another structurally related compound used in biochemical research.
生物活性
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, with the CAS number 1794713-69-1, is a stable isotope-labeled compound primarily used as an intermediate in the synthesis of cycloserine, an antibiotic effective against tuberculosis and other bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C3H4D3ClN15NO2
- Molecular Weight : 142.56 g/mol
- Structure :
- SMILES: [2H]C([2H])(Cl)C([2H])(N)C(=O)[15NH]O
This compound functions primarily as a precursor in the synthesis of cycloserine. Cycloserine acts by inhibiting bacterial cell wall synthesis through two primary mechanisms:
- Inhibition of D-alanine racemase : This enzyme converts L-alanine to D-alanine, a crucial component of bacterial cell walls.
- Inhibition of D-alanine-D-alanine ligase : This enzyme catalyzes the formation of D-alanine dipeptides, essential for peptidoglycan structure.
Pharmacological Studies
Research indicates that the incorporation of stable isotopes like deuterium (D) in compounds can influence their metabolic pathways and pharmacokinetics. The biological activity of this compound has been evaluated in various studies focusing on its role in drug development and metabolic tracing.
Study 1: Metabolic Pathway Analysis
A study conducted by LGC Standards assessed the metabolic pathways of cycloserine using labeled intermediates like this compound. The results demonstrated that the incorporation of deuterium allowed for enhanced tracking of the compound's fate in biological systems, providing insights into its bioavailability and efficacy in treating bacterial infections .
Study 2: Synthesis Optimization
Research published by ARL Bio Pharma explored the optimization of synthesis routes for cycloserine using this compound as an intermediate. The study highlighted improvements in yield and purity when employing this labeled compound, emphasizing its significance in pharmaceutical manufacturing processes .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1794713-69-1 |
| Molecular Weight | 142.56 g/mol |
| Biological Role | Intermediate for Cycloserine |
| Storage Temperature | -20°C |
属性
IUPAC Name |
2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-DJFSABLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














